Cortolone

Description

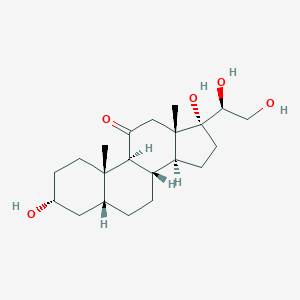

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCOSKURGJMQSG-AZQJGLEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904343 | |

| Record name | Cortolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-42-7 | |

| Record name | Cortolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cortolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cortolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORTOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9D9J550A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Endogenous Biosynthesis and Metabolic Pathways of Cortolone

Precursor Steroids and Primary Metabolic Transformations of Cortolone

The primary precursors of this compound are cortisol and cortisone (B1669442). These glucocorticoids undergo reduction and hydroxylation reactions to yield various metabolites, including this compound.

Formation from Cortisol and Cortisone Metabolism

Cortisol and cortisone are metabolized through reduction of the A-ring and the 20-oxo group. Tetrahydrocortisol (B1682764) (THF) and 5α-tetrahydrocortisol (5α-THF) are major urinary metabolites of cortisol, while tetrahydrocortisone (B135524) (THE) is a major urinary metabolite of cortisone. frontiersin.orgplos.org this compound is formed from the metabolism of tetrahydrocortisone (THE). frontiersin.orglipidmaps.org Specifically, α-cortolone is a metabolite of cortisol and is formed via a tetrahydrocortisone (THE) intermediate by 20α-hydroxysteroid dehydrogenase (20α-HSD). lipidmaps.org Similarly, β-cortolone is a metabolite of cortisol and is formed via a 5β-tetrahydrocortisol intermediate by 20β-hydroxysteroid dehydrogenase (20β-HSD). caymanchem.com The final phase of glucocorticoid metabolism involves the reduction of tetrahydrocortisol and 5α-tetrahydrocortisol to cortols and tetrahydrocortisone to cortolones. frontiersin.org

Role of Key Enzymes in this compound Formation (e.g., 20α-Hydroxysteroid Dehydrogenase, Glucuronyltransferase)

Several enzymes are involved in the metabolic cascade leading to this compound. Key among these are the hydroxysteroid dehydrogenases (HSDs) and glucuronyltransferases. The 20α-hydroxysteroid dehydrogenase (20α-HSD) and 20β-hydroxysteroid dehydrogenase (20β-HSD) enzymes are involved in the reduction of the 20-oxo group of tetrahydrocortisone, leading to the formation of α-cortolone and β-cortolone, respectively. frontiersin.orglipidmaps.orgcaymanchem.com While the detailed biological roles of these enzymes are still being clarified, they play a role in the final stages of glucocorticoid metabolism. frontiersin.org

Following their formation, this compound and other steroid metabolites are often conjugated with glucuronic acid to increase their water solubility, facilitating their excretion in urine. This compound-3-glucuronide is a natural human metabolite of this compound generated in the liver by UDP glucuronosyltransferase. hmdb.cauni.lu Glucuronidation is a crucial step in the detoxification and excretion of various substances, including steroid hormones and their metabolites. hmdb.ca

Integration of this compound into Broader Steroidogenic Pathways

This compound's formation is intimately linked with the metabolic pathways of other steroid hormones, particularly glucocorticoids, mineralocorticoids, and androgens.

Glucocorticoid Metabolism Intersections

This compound is a direct downstream metabolite within the glucocorticoid metabolic pathway, specifically arising from the processing of cortisone and its tetrahydro-reduced form, tetrahydrocortisone (THE). frontiersin.orgplos.org The ratios of various urinary steroid metabolites, including cortolones and cortols, are used to assess the activity of enzymes involved in glucocorticoid metabolism, such as 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). frontiersin.org Increased urinary excretion of cortisone metabolites, including α-cortolone and β-cortolone, has been observed in certain conditions, such as diabetic kidney disease. plos.org

Table 1: Urinary Excretion of Cortisone Metabolites in Diabetic Patients vs. Healthy Controls

| Metabolite | Diabetic Men | Healthy Men | Diabetic Women | Healthy Women | Significance (Men) | Significance (Women) |

| Tetrahydrocortisone (THE) | Increased | - | Increased | - | Significant | Significant |

| α-Cortolone | Increased | - | Increased | - | Significant | Significant |

| β-Cortolone | No significant change | - | Increased | - | Not significant | Significant |

*Based on research findings on urinary excretion of cortisone metabolites. plos.org

Mineralocorticoid Metabolism Considerations

While this compound is primarily a glucocorticoid metabolite, the metabolic pathways of glucocorticoids and mineralocorticoids share some enzymatic steps and are interconnected. Enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSDs) play a role in the balance between cortisol and cortisone, influencing the substrate availability for downstream metabolism into cortols and cortolones. frontiersin.org 11β-HSD2, for instance, inactivates cortisol to cortisone, protecting mineralocorticoid receptors from excessive cortisol exposure in mineralocorticoid-responsive tissues. frontiersin.org Although this compound itself is not a mineralocorticoid, its formation is part of the broader steroid metabolic network that includes mineralocorticoid pathways.

Androgen Pathway Connections, Including "Backdoor Pathway" Implications

The connection between this compound metabolism and androgen pathways is less direct than with glucocorticoids but exists within the complex steroidogenic network. While this compound is a C21 steroid (derived from cholesterol via pregnane (B1235032) precursors), androgens are C19 steroids. However, there are intersections in the enzymes and precursors involved in the wider steroidogenesis. Dehydroepiandrosterone (DHEA), a major C19 steroid produced by the adrenal cortex, is a precursor for androstenedione (B190577) and testosterone (B1683101). nih.gov Androstenedione is also produced in the adrenal glands and gonads and serves as an intermediate in the biosynthesis of testosterone and estrogens. wikipedia.org The "backdoor pathway" of dihydrotestosterone (B1667394) (DHT) synthesis involves the conversion of 17α-hydroxyprogesterone to 17α-hydroxyallopregnanolone, then to androsterone, and finally to DHT, bypassing the traditional intermediates of DHEA and androstenedione. While this compound is not a direct intermediate in this pathway, the enzymes and metabolic routes involved highlight the interconnectedness of steroid metabolism. The reduction of the A-ring, a step in this compound formation, is also relevant in the formation of 5α-reduced androgens like DHT from testosterone by 5α-reductase. wikipedia.orgthermofisher.com

Further Metabolic Conjugation and Degradation of this compound

Following their formation, this compound and its epimer undergo further metabolic transformations to increase their water solubility, facilitating their excretion from the body, primarily in urine. hmdb.caresearchgate.net The major pathways involve conjugation with glucuronic acid and, to a lesser extent, degradation into cortolic acids and related metabolites.

Glucuronide Conjugates of this compound

Glucuronidation is a primary phase II metabolic pathway for steroids, including this compound. hmdb.camdpi.comresearchgate.net This process involves the conjugation of this compound with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). hmdb.caontosight.ai The conjugation typically occurs at the 3-position of the steroid nucleus, forming this compound-3-glucuronide. hmdb.caontosight.ai This glycosidic bond links the this compound molecule to glucuronic acid, significantly increasing its polarity and water solubility. hmdb.caontosight.ai

This compound-3-glucuronide is a natural human metabolite of this compound, primarily generated in the liver by UDP glucuronyltransferase enzymes. hmdb.ca Glucuronidation serves as a crucial mechanism for the body to enhance the excretion of various endogenous compounds and xenobiotics. hmdb.ca Studies have identified this compound glucuronide as a metabolite linked with total fat percentage and fat distribution. nih.gov UGT2B10 has been associated with this compound glucuronide measurements. mdpi.com

Data on the urinary excretion of this compound glucuronides highlights their presence as significant metabolites. For instance, studies analyzing urinary steroid profiles often quantify α-cortolone and β-cortolone, frequently measured as their glucuronide conjugates. ebi.ac.uk

Interactive Table 1: Urinary Excretion of this compound Metabolites

| Metabolite | Gender | Median Excretion (µ g/day ) | Citation |

| α-cortolone | Men | Significantly different | ebi.ac.uk |

| α-cortolone | Women | Significantly different | ebi.ac.uk |

| β-cortolone + β-cortol | Men | Significantly different | ebi.ac.uk |

| β-cortolone + β-cortol | Women | Significantly different | ebi.ac.uk |

Note: "Significantly different" indicates a statistically significant difference in excretion rates between men and women in the cited study.

Formation of Cortolic Acids and Related Metabolites

In addition to glucuronidation, this compound and its precursors can undergo further oxidation, leading to the formation of C21 steroidal acids, known as cortoic acids. researchgate.netoup.comnih.gov These represent oxidative end products of cortisol metabolism. researchgate.netresearchgate.net The four main cortoic acids are α-cortolic acid, β-cortolic acid, α-cortolonic acid, and β-cortolonic acid. researchgate.netresearchgate.net

The formation of cortolic acids involves the oxidation of the dihydroxyacetone side chain at C-17, C-20, and C-21. oup.com Tetrahydrocortisol (THF) and tetrahydrocortisone (THE) are considered preferential, and possibly obligatory, intermediates in the formation of cortolic acids. nih.gov Specifically, THE is a preferential precursor of the 11-ketone cortoic acids (cortolonic and β-cortolonic acids), while THF is a preferential precursor of the 11β-hydroxy cortoic acids (cortolic and β-cortolic acids). nih.gov The isosteroid pathway has been established as a preferred route for the biosynthesis of cortoic acids, with tetrahydroisosteroids serving as key intermediates that can be either reduced to hexahydro neutral metabolites or oxidized to cortoic acids. oup.com

While cortoic acids were historically thought to constitute a significant portion of total urinary cortisol metabolites (up to 25%), more recent analyses using refined methods like GC-MS suggest they make up only about 1 percent of total urinary cortisol metabolites in healthy individuals. researchgate.netresearchgate.net The profile of cortoic acids is often dominated by α-cortolonic acid. researchgate.net

Studies on the metabolism of administered β-cortolic and β-cortolonic acids indicate they are largely excreted unchanged, with only a minor amount undergoing cleavage to C-20 etianic acids. oup.com This suggests that β-cortoic acids are essentially terminal metabolites in humans. oup.com

Molecular and Cellular Research on Cortolone S Biological Relevance

Investigation of Cortolone's Biological Activity in Metabolic Regulation

Cortisol, the precursor of this compound, is known to affect the metabolism of carbohydrates, protein, and lipid. researchgate.net Generally, cortisol is considered hyperglycaemic, primarily due to increased hepatic gluconeogenesis initiated by peripheral proteolysis. researchgate.net Increased plasma fatty acid levels during hypercortisolaemia may support the enhanced metabolic rates observed in some species. researchgate.net Cortisol plays a significant role in metabolic processes as part of the stress response. researchgate.net

While the direct role of this compound in metabolic regulation is less understood compared to cortisol, its presence and metabolism are linked to cortisol's pathways. ontosight.ai Metabolites, such as this compound, are closely correlated with human phenotype and play a key role in cellular signaling regulation and physiological function control. nih.gov Understanding the biological role of metabolites in regulating biological functions is considered vital. nih.gov

This compound-3-glucuronide, a derivative of this compound, is involved in various biochemical processes including lipid transport, lipid metabolism, and fatty acid metabolism. foodb.cahmdb.ca It is also associated with cellular processes like cell signaling. foodb.cahmdb.ca

Studies on this compound's Influence on Endocrine System Function (e.g., Adrenal Axis)

This compound is a metabolite of cortisol, a primary hormone produced by the adrenal gland. ontosight.ai Cortisol is a major stress hormone with effects on many tissues, including the brain, and is a key component of the hypothalamic-pituitary-adrenal (HPA) axis. wikipedia.orgclevelandclinic.org The HPA axis is a complex neuroendocrine system that regulates the stress response through interactions between the hypothalamus, pituitary gland, and adrenal glands. wikipedia.orgclevelandclinic.orgfrontiersin.org

The HPA axis functions through a cascade of hormonal releases. In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary to release adrenocorticotropic hormone (ACTH). clevelandclinic.orgyoutube.comnih.gov ACTH then acts on the adrenal cortex to stimulate the biosynthesis and release of corticosteroids, such as cortisol. wikipedia.orgclevelandclinic.orgnih.gov Cortisol, in turn, exerts negative feedback on the hypothalamus and pituitary gland, helping to regulate the stress response. wikipedia.orgclevelandclinic.orgnih.gov

This compound, being a metabolite of cortisol, is inherently linked to this axis. ontosight.ai Altered urinary profiles of endogenous steroids, which would include metabolites like this compound, have been observed in certain conditions, suggesting a connection to adrenal hormone balance and potentially HPA axis function. lipidmaps.org Research into this compound contributes to understanding endocrine disorders related to adrenal hormone imbalances. ontosight.ai

Research into this compound's Potential Modulatory Roles in Cellular Signaling Pathways

Research suggests that this compound may have potential modulatory roles in various cellular signaling pathways, particularly those related to inflammation and oxidative stress. japsonline.com

In Silico and In Vitro Studies on Anti-inflammatory and Antioxidant Pathways (e.g., Nrf2/NF-κB/NLRP3 Signaling)

In silico and in vitro studies have investigated the potential of this compound to modulate anti-inflammatory and antioxidant pathways, specifically the Nrf2/NF-κB/NLRP3 signaling pathway. japsonline.com This pathway is a promising target for modulating conditions like cardiac hypertrophy. japsonline.com

The Nrf2/NF-κB/NLRP3 pathway involves a crosstalk between important transcription factors that regulate the expression of intrinsic antioxidants, anti-inflammatory, and proinflammatory cytokines. japsonline.commdpi.com Nrf2 activation is linked to the suppression of NF-κB transcriptional activity, regulating redox homeostasis and inflammatory responses. mdpi.com Nrf2 can also negatively influence NLRP3 inflammasome activity. mdpi.com

In silico studies have indicated that this compound has good predicted molecular binding and bioactivity against the Nrf2/NLRP3/NF-κB signaling pathway. japsonline.com Specifically, this compound demonstrated spontaneous binding and predicted significant bioactivity in in silico models. japsonline.com In one study, this compound showed hydrogen bonds with specific amino acids in the NLRP3 active site (Thr439, Arg578, and Glu629). japsonline.com It also exhibited higher binding energy and more hydrogen bonds than other compounds with the IKK protein binding site (Glu97, Cys99, and Glu149). japsonline.com

In vitro studies have shown that extracts containing this compound can suppress proinflammation and oxidative stress through modulation of the Nrf2/NF-κB/NLRP3 pathway. japsonline.com These findings suggest that this compound may contribute to the observed anti-inflammatory and antioxidant properties by influencing these key signaling cascades. japsonline.com

Immunosuppressive Considerations from Related Steroid Research

This compound belongs to the class of corticosteroids. ontosight.ai Corticosteroids are known for their immunosuppressive properties. medicalnewstoday.comdrugbank.com They can suppress overactive immune system responses and are used to treat autoimmune diseases. medicalnewstoday.com

The immunosuppressive effects of corticosteroids are mediated through their binding to the glucocorticoid receptor, which leads to changes in gene expression. drugbank.com This process inhibits pro-inflammatory signals and promotes anti-inflammatory signals. drugbank.com Higher doses of corticosteroids are associated with immunosuppression. drugbank.com

Advanced Analytical Methodologies for Cortolone Research

Chromatographic Separation Techniques for Cortolone Profiling

Chromatographic techniques, often coupled with mass spectrometry, are widely used for separating and identifying this compound and other steroid metabolites in complex biological samples. solubilityofthings.comresearchgate.net The ability to separate closely related isomers is particularly important for comprehensive steroid profiling. lcms.czgcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a cornerstone technique for comprehensive steroid profiling, particularly valuable for analyzing isomeric compounds and low-abundance metabolites. mdpi.com It has been used for steroid analysis since the 1960s. nih.gov GC-MS analysis of urinary steroid metabolites can reveal characteristic shifts in the relative abundance of specific metabolites, including tetrahydrocortisol (B1682764) derivatives and their hydroxylated or keto counterparts. mdpi.com this compound, including α-cortolone and β-cortolone, are among the steroid metabolites analyzed by GC-MS. mdpi.comresearchgate.net For GC-MS analysis, steroids typically require derivatization to improve their volatility and stability. nih.gov This often involves the formation of methyloxime derivatives for carbonyl groups and trimethylsilyl (B98337) (TMS) ethers for hydroxyl groups. mdpi.comnih.gov Predicted GC-MS spectra for derivatized this compound-3-glucuronide are available, although these require further experimental confirmation for identification. GC-MS can be coupled with different mass analyzers, including single quadrupole, triple quadrupole (GC-MS/MS), and ion trap analyzers. mdpi.comnih.gov GC-MS methods have been developed and validated for the quantitative profiling of urinary steroid metabolites, meeting international analytical standards. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MSn, UHPLC-QTOF-ESI+-MS)

LC-MS techniques, including LC-MS/MS, LC-MSn, and UHPLC-QTOF-ESI+-MS, are also widely applied for the analysis of this compound and other steroids in biological fluids. researchgate.netontosight.ainih.gov LC-MS/MS is considered a sensitive and specific method for steroid analysis. sigmaaldrich.com It has shown potential for discriminating between benign and malignant adrenal tumors through steroid profiling in urine. nih.gov LC-MS/MS methods have been developed and validated for the quantification of deconjugated urinary steroids, including α-cortolone. nih.govresearchgate.net These methods have demonstrated excellent linearity, accuracy, and precision. nih.govresearchgate.net

LC-MS techniques are particularly useful for analyzing compounds that are less volatile or thermally labile, making them complementary to GC-MS. libretexts.org Different LC-MS setups offer varying capabilities. LC-MS/MS, utilizing multiple reaction monitoring (MRM), provides high selectivity and sensitivity for targeted analysis. nih.govsci-hub.se LC-MSn, employing linear ion traps, allows for multiple stages of mass fragmentation (MS3, MS4) for detailed structural characterization. unimi.it UHPLC-QTOF-ESI+-MS combines ultra-high performance liquid chromatography with quadrupole time-of-flight mass spectrometry and electrospray ionization, offering high resolution, mass accuracy, and sensitivity for comprehensive analysis and identification of compounds in complex matrices. researchgate.netrsc.orgmdpi.compreprints.org This is particularly useful in metabolomics studies. researchgate.netnih.gov LC-MS based metabolomics has been used to identify this compound as a specific urine metabolite in certain conditions. nih.gov Optimized chromatographic parameters in LC-MS can achieve excellent baseline separation of steroid isomers like α-cortolone, β-cortolone, allo-tetrahydrocortisol, and tetrahydrocortisol. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) for Metabolome Analysis

Comprehensive two-dimensional gas chromatography (GCxGC) coupled to a time-of-flight mass spectrometer (TOFMS), including high-resolution TOFMS (HR-TOFMS), is a powerful analytical tool for metabolome analysis. leco.commetabolomicscentre.cametabolomicscentre.ca GCxGC-TOFMS provides significantly enhanced chromatographic separation compared to one-dimensional GC, improving the resolution of complex mixtures and enabling the identification and quantification of a wider range of metabolites, including steroids. lcms.czgcms.czmetabolomicscentre.cametabolomicscentre.ca This technique is particularly useful for separating closely related isomers that are difficult to resolve with conventional GC or LC. lcms.czgcms.cz GCxGC-TOFMS has been applied to the analysis of derivatized steroids to achieve reliable detection and identification in complex biological matrices. lcms.czgcms.czleco.com It is considered an ideal discovery platform for untargeted metabolomic profiling of volatile and semi-volatile compounds, as well as derivatizable molecules like steroids. metabolomicscentre.ca

Sample Preparation and Derivatization Strategies for this compound Analysis in Biological Matrices

Sample preparation is a critical step in the analysis of this compound and its metabolites in biological matrices such as urine, serum, or plasma. ontosight.ainih.govhmdb.cawisdomlib.org Biological matrices are complex mixtures containing numerous endogenous compounds that can interfere with the analysis of target analytes. wisdomlib.org Therefore, effective sample preparation is necessary to isolate and concentrate the steroids of interest and remove interfering substances. wisdomlib.orgnih.gov

For the analysis of conjugated steroids like this compound-3-glucuronide, a hydrolysis step is often required to cleave the glucuronide moiety and release the free steroid. ontosight.ainih.gov Enzymatic hydrolysis is a common method used for this purpose. mdpi.comnih.govresearchgate.net Following hydrolysis, extraction techniques are employed to isolate the steroids from the biological matrix. Solid-phase extraction (SPE) is a frequently used method for extracting steroids from urine and other biological fluids. nih.govresearchgate.net Liquid-liquid extraction (LLE) is another approach that can be used.

For GC-MS analysis, derivatization of the extracted steroids is essential to increase their volatility and thermal stability, as well as to enhance chromatographic performance and improve detection sensitivity. mdpi.comnih.govnih.gov Common derivatization strategies for steroids include the formation of methyloxime (MOX) derivatives at carbonyl groups and trimethylsilyl (TMS) ether derivatives at hydroxyl groups. mdpi.comnih.gov The combination of methoximation and silylation is a widely used technique for comprehensive steroid profiling by GC-MS. nih.gov Different silylation reagents, such as N,O-bis(trimethylsilyl)acetamide (BSA), trimethylchlorosilane (TMCS), and trimethylsilylimidazole (TSIM), can be used. mdpi.comnih.gov Optimization of derivatization conditions, such as temperature and reaction time, is important to ensure efficient derivatization of different steroid functional groups. nih.gov

For LC-MS analysis, derivatization is not always necessary, particularly with techniques like ESI that are suitable for more polar compounds. However, derivatization can sometimes be used to improve ionization efficiency or chromatographic separation.

Method Validation and Standardization in Academic Research Settings

Method validation is a crucial process in academic research and clinical laboratories to ensure that analytical methods are reliable, accurate, and fit for their intended purpose. mdpi.comnih.govresearchgate.netsci-hub.se Validation of methods for this compound analysis in biological matrices typically involves evaluating several performance parameters based on international guidelines. mdpi.comnih.govresearchgate.net

Key validation parameters include:

Linearity: Assessing the proportional relationship between the analyte concentration and the instrument response over a defined range. This is often evaluated by analyzing calibration curves with known concentrations of the analyte and determining the coefficient of determination (R²). nih.govresearchgate.net Excellent linearity with R² values greater than 0.99 has been reported for this compound analysis by LC-MS/MS. nih.govresearchgate.net

Accuracy: Determining how close the measured values are to the true concentrations. This is assessed by analyzing quality control (QC) samples with known concentrations. mdpi.comsci-hub.se Accuracy is typically expressed as a percentage of the nominal value. sci-hub.se

Precision: Evaluating the reproducibility of the measurements. This is assessed by analyzing replicate samples and is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). mdpi.comsci-hub.sepreprints.org Both intra-day (within the same day) and inter-day (on different days) precision are evaluated. mdpi.comsci-hub.seunimi.it

Sensitivity: Determining the lower limit of detection (LOD) and the lower limit of quantification (LLOQ or LOQ), which represent the lowest concentrations that can be detected and reliably quantified, respectively. mdpi.comunimi.it

Specificity/Selectivity: Ensuring that the method can accurately measure the target analyte in the presence of other components in the biological matrix. mdpi.com This can be evaluated by analyzing blank samples and samples spiked with potential interfering substances. mdpi.com

Matrix Effect: Assessing the influence of the biological matrix on the ionization efficiency or detector response of the analyte. mdpi.comresearchgate.netsci-hub.se

Recovery: Determining the efficiency of the sample preparation and extraction procedure. mdpi.comresearchgate.netunimi.it

Standardization of analytical methods in academic research settings involves establishing detailed protocols and procedures to ensure consistency and comparability of results across different laboratories and studies. This includes using certified reference materials, implementing quality control samples, and participating in external quality assessment schemes. mdpi.com Robust and validated methods are essential for reliable quantitative analysis of this compound and other steroid metabolites in research and clinical applications. mdpi.comresearchgate.net

Table of Compound Names and PubChem CIDs

Translational and Clinical Research Applications of Cortolone As a Biomarker

Cortolone as a Biomarker for Adrenal Function and Steroid Hormone Imbalance

This compound is a 21-hydroxy steroid and a metabolite of cortisol (hydrocortisone). nih.govlipidmaps.org It is formed from cortisol through the action of enzymes like 20α-hydroxysteroid dehydrogenase (20α-HSD), often via intermediates such as tetrahydrocortisone (B135524) (THE). lipidmaps.org The urinary levels of cortisol metabolites, including this compound, are considered to accurately reflect the cortisol secretion rate. oup.com

Assessing steroid hormone metabolites, such as this compound, in biological samples like urine, blood, or saliva, can offer a comprehensive view of adrenal activity and potential imbalances. nih.govresearchgate.net Urinary steroid metabolomics, in particular, presents advantages for profiling steroid hormones. nih.govresearchgate.net Alterations in the levels and ratios of cortisol metabolites can indicate dysregulation in the hypothalamic-pituitary-adrenal (HPA) axis and the activity of enzymes involved in cortisol metabolism, such as 11β-hydroxysteroid dehydrogenase (11β-HSD) and 5α- and 5β-reductases. oup.comresearchgate.netoup.com These enzymatic activities play a key role in determining the availability of active cortisol in tissues and are implicated in various conditions. oup.comresearchgate.netoup.com

Research on this compound Excretion Patterns in Endocrine Disorders

Studies investigating the urinary excretion patterns of cortisol metabolites, including this compound, have provided valuable insights into various endocrine disorders characterized by altered cortisol production and metabolism.

Insights from Addison's Disease Studies

Addison's disease, or primary adrenocortical insufficiency, is characterized by deficient production of glucocorticoids and mineralocorticoids due to autoimmune destruction of the adrenal cortex. diva-portal.org Research involving patients with Addison's disease has explored the utility of urinary steroid metabolome analysis, including this compound, in assessing adrenal function and the effectiveness of glucocorticoid replacement therapy. lipidmaps.orgcaymanchem.comoup.com

Research is also exploring novel approaches, such as gene expression analysis, to identify biomarkers that can help guide glucocorticoid replacement in autoimmune Addison's disease, aiming to optimize treatment and avoid complications associated with over- or under-treatment. diva-portal.orgresearchgate.netnih.gov While these studies focus on transcriptional biomarkers, they underscore the ongoing effort to find reliable indicators for managing Addison's disease, where steroid metabolism is fundamentally altered.

Biomarker Potential in Cushing's Syndrome

Cushing's syndrome (CS) is characterized by prolonged exposure to excessive levels of cortisol, leading to a range of clinical manifestations. nih.govmdpi.commedscape.com The diagnosis of CS relies on demonstrating inappropriately high cortisol levels. medscape.com Urinary free cortisol is a widely used screening tool, but research is exploring the potential of other steroid metabolites as more sensitive and selective biomarkers. nih.govmdpi.commedscape.com

Studies utilizing urinary steroid profiling with techniques like gas chromatography-mass spectrometry (GC/MS) have investigated metabolic differences in patients with CS. nih.govmdpi.com These analyses have revealed that the concentrations of selected cortisol metabolites can be elevated in CS patients compared to control groups. nih.govmdpi.com Specifically, research has indicated that cortisol, tetrahydrocortisol (B1682764) (THF), and tetrahydrocortisone (THE) levels were higher in certain patient groups, and α- and β-cortolone, along with α-cortol, were selected as potential biomarkers to distinguish certain adrenal conditions from healthy controls. mdpi.com

A study comparing urinary steroid profiles in negative controls, CS patients, and patients with non-functioning adrenal incidentalomas (AIs) with possible subclinical hypercortisolism found hormonal differences between the groups. nih.gov The concentrations of selected metabolites of cortisol were elevated in CS patients. nih.gov This research suggests that urinary profiling of steroid hormones, including this compound and its isomers, may serve as potential biomarkers for CS and could aid in its early diagnosis and in distinguishing different presentations of hypercortisolism. nih.govmdpi.com

This compound and Metabolic Syndrome Research

Metabolic Syndrome (MetS) is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. It is often associated with abdominal obesity, insulin (B600854) resistance, and dyslipidemia. nih.gov Research has explored the link between cortisol metabolism and MetS, given the similarities between the clinical features of CS and MetS. nih.govscielo.br

Associations with Obesity and Fat Distribution

Glucocorticoids, including cortisol, play a significant role in determining body fat distribution. oup.comoup.com Studies have investigated the relationship between cortisol metabolism and obesity, particularly central adiposity. oup.comoup.comnih.govnih.gov While circulating cortisol concentrations are not always consistently elevated in obese individuals, alterations in cortisol-metabolizing enzymes are thought to play a key role in fat distribution. oup.comoup.comnih.gov

Research has shown associations between indices of obesity, such as BMI, total body fat, and waist/hip ratio, and the urinary excretion of cortisol metabolites. oup.comoup.comnih.gov Specifically, higher urinary excretion of 5α- and 5β-reduced cortisol metabolites has been observed in obese subjects. oup.comoup.comnih.gov

This compound glucuronide, a conjugated form of this compound, has been identified as a steroidal metabolite that is increased in individuals with metabolic syndromes and gestational diabetes mellitus. nih.gov In metabolomic profiling studies, this compound glucuronide has shown significant associations with both total fat percentage and fat distribution. nih.gov One study noted this compound glucuronide as having one of the largest effect sizes when associated with fat distribution in a multi-cohort study of women and men. nih.gov These findings suggest that this compound and its metabolites may serve as biomarkers reflecting altered steroid metabolism in the context of obesity and specific patterns of fat accumulation.

Here is a table summarizing some research findings related to this compound and obesity/fat distribution:

| Study Characteristic | Measured Biomarker(s) | Key Finding | Citation |

| Obese subjects vs. Controls | Urinary cortisol metabolites (including cortol (B45002)/cortolone ratio) | Significant reduction in the urinary cortol/cortolone ratio in obesity. oup.com | oup.com |

| Multi-cohort study (women and men) | Plasma this compound glucuronide | Increased in individuals with metabolic syndromes and gestational diabetes mellitus; significant association with total fat and fat distribution. | nih.gov |

| Healthy men with varying body fat distribution | Urinary cortisol metabolites (including 5α- and 5β-reduced metabolites) | Indices of obesity associated with higher urinary excretion of 5α- and 5β-reduced cortisol metabolites. | oup.comnih.gov |

Implications in Gestational Diabetes Mellitus

Gestational Diabetes Mellitus (GDM) is a common metabolic disorder during pregnancy characterized by hyperglycemia. oup.comnih.govfrontiersin.org Research is actively seeking early biomarkers for GDM to allow for timely intervention and improve outcomes for both mother and offspring. oup.comfrontiersin.org

This compound glucuronide has been identified as a metabolite that is increased in individuals with gestational diabetes mellitus. nih.gov Metabolomic profiling studies investigating potential urine biomarkers for GDM have included this compound-3-glucuronide among the metabolites analyzed. nih.gov While the specific findings regarding this compound-3-glucuronide in these studies are not detailed in the provided snippets, its inclusion in such research highlights its potential relevance as a biomarker in the context of GDM.

Studies on GDM have also examined other steroid hormones like cortisol and cortisone (B1669442) in the first trimester as potential prediction markers. oup.com One case-control study found that pregnant women who developed GDM later had higher concentrations of cortisone and lower levels of cortisol in their first-trimester serum/plasma samples. oup.com While this study focused on cortisol and cortisone directly, the known metabolic relationship between cortisol and this compound suggests that this compound and its metabolites could also be altered in GDM and warrant further investigation as potential biomarkers.

The altered steroid metabolism observed in GDM, including changes in cortisol and cortisone levels, supports the broader investigation into related metabolites like this compound as indicators of metabolic dysregulation during pregnancy. oup.comfrontiersin.org

Studies on this compound in Specific Pathophysiological Conditions

Research into the role of this compound in disease states is an ongoing area of investigation. Studies explore its potential as a biomarker and its involvement in disease mechanisms.

Anorexia Nervosa Research

Research into biomarkers for anorexia nervosa (AN) has explored various biological markers, including hormones involved in the stress response and metabolism. Studies have indicated that cortisol, a precursor to this compound, is often found at elevated levels in individuals with anorexia nervosa. thegoodscentscompany.comguidetopharmacology.org These elevated cortisol levels have been associated with aspects of the condition, including a potential link to the risk of binge eating symptoms during recovery and with symptoms of anxiety and depression in AN patients. thegoodscentscompany.comwikidata.org The dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, which controls cortisol secretion, appears to be a consequence of malnutrition-induced physiological stress in AN. thegoodscentscompany.com While research has focused on the alterations in cortisol and other related hormones in anorexia nervosa, direct studies specifically investigating this compound as a primary biomarker in the context of anorexia nervosa were not prominently found in the consulted literature. thegoodscentscompany.comguidetopharmacology.org

Endometrial Adenocarcinoma Investigations

Investigations into endometrial adenocarcinoma have identified numerous molecular biomarkers that play roles in diagnosis, prognosis, and guiding therapeutic strategies. These biomarkers include genetic alterations such as mutations in PTEN, TP53, and POLE, as well as markers of mismatch repair deficiency (dMMR) and microsatellite instability (MSI). wikipedia.orguni.lufishersci.canih.gov Protein expression levels of various factors, including hormone receptors and cytokines like IL-27, have also been studied for their clinical implications in endometrial cancer. wikipedia.orgwikipedia.orguni.lufishersci.canih.gov Despite extensive research into potential biomarkers for endometrial adenocarcinoma, direct investigations specifically focusing on this compound in this context were not significantly present in the consulted literature. wikipedia.orguni.lufishersci.canih.gov

Diabetic Nephropathy and Glomerular Damage Research

Studies investigating diabetic kidney disease (DKD), a significant complication of diabetes mellitus, have explored various factors contributing to glomerular damage and disease progression. Research indicates that in patients with diabetic kidney disease, there is an increase in cortisol and cortisone metabolites. wikipedia.orgmims.com This increase in metabolites of cortisol and cortisone suggests the potential for alternative activation of the mineralocorticoid receptor (MR), which is implicated in promoting glomerular damage in proteinuric diabetic nephropathy. wikipedia.orgmims.com The presence of elevated cortisol and cortisone metabolites like this compound in the context of DKD highlights their potential involvement in the complex pathophysiology of this condition. wikipedia.orgmims.com

In Silico Screening and Potential as a Drug Candidate in Cardiac Hypertrophy

In silico screening and in vitro studies have explored the potential therapeutic effects of various compounds, including this compound, in the context of cardiac hypertrophy. This compound has been identified as a compound present in the ethanolic extract of Andrographis paniculata. wikidata.orgwikipedia.orgwikipedia.org Through in silico analysis, this compound, along with other compounds from this extract, has shown promising molecular interactions with key proteins involved in pathways relevant to cardiac hypertrophy, such as the Nrf2/NF-κB/NLRP3 signaling pathway. wikidata.orgwikipedia.orgwikipedia.org These in silico findings, supported by in vitro studies demonstrating the extract's ability to inhibit cardiac hypertrophy in cell models, suggest this compound as a potential drug candidate for the treatment of cardiac hypertrophy that warrants further investigation. wikidata.orgwikipedia.orgwikipedia.org The in silico studies indicated favorable molecular binding and bioactivity against targets in the Nrf2/NLRP3/NF-κB pathway, suggesting a mechanism by which this compound might exert beneficial effects. wikidata.orgwikipedia.orgwikipedia.org

Chemical Synthesis and Investigation of Exogenous Cortolone Analogs in Research

Syntheses of Cortolone Analogs (e.g., Allopregnane Derivatives) for Research Purposes

The synthesis of this compound analogs, including allopregnane derivatives, is a key area of research aimed at understanding the structure-activity relationships of these steroids and exploring their potential applications. Allopregnane analogs of this compound, such as allothis compound and β-allothis compound, differ from their 5β-pregnane counterparts by having a 5α-pregnane structure. acs.org These synthetic efforts often involve complex multi-step organic chemistry reactions starting from readily available steroid precursors. ontosight.ai

Early research in the synthesis of allopregnane analogs of cortol (B45002) and this compound involved preparing compounds like allopregnane-3α,11β,17α,20α,21-pentol (allocortol) and 3α,17α,20α,21-tetrahydroxyallopregnane-11-one (allothis compound). acs.org These syntheses were undertaken to investigate their potential importance as metabolites of hydrocortisone (B1673445). acs.org Key intermediates in the synthesis of 5α-cortolone 3-glucuronides, for instance, included 5α-cortolone 20,21-diacetates. researchgate.netnii.ac.jp Reactions such as sodium borohydride (B1222165) reduction of a C-20 carbonyl group and selective removal of protecting groups were employed in these synthetic routes. researchgate.net

The chemical synthesis of steroid conjugates, such as glucuronides and sulfates, is also relevant to this compound research, as this compound is excreted as a glucuronide conjugate. nih.govhmdb.ca Methods for synthesizing C-3 β-D-glucosiduronates of this compound and β-cortolone have been described, characterizing these conjugates as free acids, methyl esters, and polyacetate methyl esters. nih.gov These synthetic approaches are crucial for obtaining reference standards for analyzing steroid metabolites. researchgate.netnih.gov

Exploration of Synthetic this compound Derivatives (e.g., this compound 3,20,21-Triacetate) and their Pharmacological Profiles

Synthetic derivatives of this compound are explored to investigate how structural modifications influence their biological activities. This compound 3,20,21-triacetate is one such synthetic derivative. It possesses a pregnane (B1235032) backbone with acetyloxy groups at positions 3, 20, and 21, and a hydroxyl group at position 17. ontosight.ai The stereochemistry at positions 3, 5, and 20 (3α, 5β, 20s) is considered crucial for its biological activity and interaction with cellular receptors. ontosight.ai

Research into synthetic steroid derivatives often aims to identify compounds with modified or enhanced pharmacological profiles compared to naturally occurring steroids. nih.govmdpi.comnih.gov While detailed pharmacological profiles of this compound 3,20,21-triacetate are subjects of ongoing research, as a steroid derivative, it may exhibit biological activities commonly associated with corticosteroids, such as potential anti-inflammatory or immunosuppressive effects. ontosight.ai The specific effects of this triacetate derivative would depend on factors like its receptor binding affinity, biodistribution, and metabolism, which require further study. ontosight.ai

Research on other synthetic steroid derivatives, such as allopregnanolone (B1667786) derivatives with polar chains, highlights how modifications can alter pharmacokinetic properties like water solubility and brain accessibility, influencing their potential therapeutic applications. ontosight.ainih.gov This underscores the importance of synthesizing and evaluating various this compound derivatives to understand the impact of acetylation or other modifications on their pharmacological characteristics.

Microbial Biotransformation in Steroid Modification Research Relevant to this compound Structures

Microbial biotransformation offers an alternative or complementary approach to chemical synthesis for modifying steroid structures, including those relevant to this compound. This method utilizes the enzymatic machinery of microorganisms to perform specific, often regio- and stereoselective, chemical transformations on steroid substrates. nih.govresearchfloor.orgfrontiersin.orgramauniversity.ac.in Research in this field dates back to the 1950s, following the discovery of microbial enzymes capable of steroid hydroxylation. nih.gov

Microbial biotransformation can be used to produce valuable steroid intermediates or to introduce specific functional groups into steroid molecules that are difficult to achieve through chemical synthesis alone. frontiersin.orgramauniversity.ac.innih.gov For example, microorganisms have been employed for reactions such as hydroxylation at various positions of the steroid core, redox reactions, and the introduction of double bonds. nih.govresearchfloor.org These processes are considered more sustainable and environmentally friendly compared to some traditional chemical synthesis routes. frontiersin.orgramauniversity.ac.innih.gov

While direct microbial biotransformation of this compound itself might be studied for metabolic fate or further modification, microbial processes are extensively used in the broader field of steroid chemistry to produce precursors or analogs that share structural features with this compound. For instance, microbial transformation of phytosterols (B1254722) is a technological basis for producing steroid synthons used in the synthesis of various pharmaceutical steroids, including adrenal cortex hormones. nih.govmdpi.com Studies on the biotransformation of related steroids like cortisone (B1669442) and hydrocortisone by microorganisms such as Rhodococcus rhodnii demonstrate the potential of microbial systems to generate novel steroid compounds with modified structures. nih.gov This research is relevant to this compound as it explores alternative routes to steroid modification that could potentially be applied to this compound or its precursors.

The advantages of microbial transformations include their high regio- and stereospecificity, allowing for precise modifications, and the possibility of carrying out multiple reactions in a single step. researchfloor.orgfrontiersin.org Ongoing research in microbial steroid biotechnologies focuses on discovering and engineering microorganisms for producing value-added steroid products and intermediates. nih.govmdpi.com

Historical Perspectives and Evolution of Cortolone Research

Early Discoveries and Analytical Advancements in Steroid Metabolite Profiling

The history of steroid hormone analysis began with the isolation of steroids from biological sources such as urine and gonadal tissues in the late 1920s. Early methods for analyzing steroid hormones and their metabolites were often limited in sensitivity and specificity. These included enzyme bioassays and chemical assays, which utilized colorimetric and fluorometric detection methods. labinsights.nlmdpi.com Initially, these techniques were primarily applicable to urine samples. labinsights.nl

A significant shift in steroid analysis occurred with the development of chromatographic techniques. Paper and thin-layer chromatography dominated metabolomic approaches, particularly for urinary steroid analysis, for several decades. endocrine-abstracts.orgoup.com From the 1960s onwards, radioimmunoassay (RIA) became prominent for measuring circulating hormones and precursors in serum and plasma samples, offering improved sensitivity compared to earlier methods. labinsights.nlmdpi.comendocrine-abstracts.orgoup.com However, immunoassays faced limitations, including varying degrees of specific and non-specific interference and a narrow dynamic linear range. labinsights.nl

The mid-1960s marked a revolutionary period with the advent of coupling gas chromatography (GC) with mass spectrometry (MS). mdpi.comendocrine-abstracts.orgoup.com This breakthrough, facilitated by inventions like the molecular separator, allowed for the separation and identification of complex steroid mixtures from biological samples. mdpi.comoup.com Researchers utilized GC-MS for documenting the structures of steroids excreted by humans. endocrine-abstracts.org Further advancements in GC-MS included the introduction of capillary columns, chemical derivatization methods to enhance steroid volatility and stability, and improved data systems. endocrine-abstracts.orgoup.com By the mid-1970s, GC-MS had become an established method for multicomponent steroid analysis, particularly for comprehensive profiling of less polar, unconjugated urinary steroid metabolites. oup.commdpi.com This technique was instrumental in identifying inborn errors of steroid metabolism. synnovis.co.uk

While GC-MS was powerful for profiling, the lengthy sample preparation limited its routine use for high-throughput steroid hormone measurement, a role largely filled by RIA. oup.com The emergence of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) later sparked renewed interest in comprehensive steroid analysis. oup.com LC-MS/MS offered advantages such as high specificity, sensitivity, throughput, and the ability to analyze multiple components simultaneously, gradually replacing immunoassays as the mainstream tool for steroid hormone detection in serum and plasma. labinsights.nlsynnovis.co.uknih.govresearchgate.net LC-MS is particularly recommended for the direct detection of conjugated steroids, such as glucuronides. researchgate.net

Cortolone, as a metabolite of cortisol, is typically found in urine, often in conjugated forms like this compound-3-glucuronide. oup.com The analytical advancements, particularly the evolution from basic separation techniques to sophisticated MS-based methods like GC-MS and LC-MS/MS, were crucial for the identification, measurement, and profiling of such steroid metabolites, enabling a more detailed understanding of steroid metabolic pathways.

Timeline of Key Analytical Advancements in Steroid Profiling

| Period | Key Analytical Methods | Application to Steroids |

| Late 1920s | Isolation from biological sources | First isolation of steroids like estrone. mdpi.com |

| Early Period | Enzyme bioassays, Chemical assays (colorimetric, fluorometric) | Analysis of steroid hormones, primarily in urine. labinsights.nlmdpi.com |

| Decades Post-1930s | Paper chromatography, Thin-layer chromatography (TLC) | Metabolomic (urinary steroid) approaches. endocrine-abstracts.orgoup.com |

| 1960s | Radioimmunoassay (RIA) | Measurement of circulating hormones in serum/plasma. labinsights.nlmdpi.comendocrine-abstracts.orgoup.com |

| Mid-1960s | Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and profiling of steroid mixtures, particularly in urine. mdpi.comendocrine-abstracts.orgoup.commdpi.com |

| Recent Decades | Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS) | High-throughput, sensitive, and specific analysis of multiple steroids in various matrices, including conjugated metabolites. labinsights.nlsynnovis.co.uknih.govresearchgate.net |

Interactive Table: Users could potentially filter by method or application.

Shifting Paradigms in Understanding this compound's Physiological Role

The understanding of the physiological role of steroid metabolites like this compound has undergone a significant evolution, reflecting a "paradigm shift" in how these compounds are viewed within the broader context of steroid biochemistry and endocrinology. researchgate.netnih.govshiftingparadigms.nlwikipedia.org Initially, steroid metabolites, including the tetrahydroxylated forms like this compound and cortol (B45002), were often considered primarily as inactive end-products of hormone metabolism, conjugated (e.g., glucuronidated or sulfated) to increase water solubility and facilitate their excretion, predominantly via urine. oup.combioscientifica.com This view emphasized their role in the clearance of active steroid hormones, thereby regulating hormone levels and preventing excessive biological effects.

However, the increasing availability and technological advancements in mass spectrometry-based methodologies, particularly GC-MS and LC-MS/MS, have enabled more comprehensive and sensitive profiling of the steroid metabolome. mdpi.comnih.gov This has led to a refocused attention on the capabilities of steroid metabolite analysis beyond simply confirming hormone production and excretion. nih.gov The detailed analysis of urinary steroid profiles, which can contain a large number of metabolites originating from various circulating steroids, serves as a "magnifying glass" into alterations in steroid biosynthesis and metabolism, revealing underlying enzymatic deficiencies or pathway dysregulations. oup.com

The ability to accurately measure a wide array of steroid metabolites, including this compound and its isomers (alpha-cortolone and beta-cortolone), has provided deeper insights into the complexities of steroid metabolism. Research findings based on comprehensive steroid profiling have demonstrated that specific patterns of metabolite excretion can be indicative of particular physiological states or disorders. For instance, altered levels of cortisol metabolites, including this compound, have been observed in conditions affecting cortisol metabolism. oup.comoup.com

The paradigm has shifted from viewing metabolites merely as inert waste products to recognizing their value as biomarkers that reflect the activity of specific enzymes and pathways involved in steroidogenesis and metabolism. nih.govnih.gov Steroid metabolomics, which combines mass spectrometry-based analysis with advanced data analysis techniques, has emerged as a powerful tool for discovery and diagnostic approaches. mdpi.comnih.gov This approach allows for the identification of unique multisteroid signatures associated with disorders, facilitating personalized diagnosis and providing insights into the pathophysiology of endocrine diseases. nih.gov

While this compound itself is a reduced and inactivated form of cortisol, its presence and concentration in biological fluids, particularly urine, provide crucial information about the extent and pathways of cortisol metabolism. Changes in this compound excretion, often measured as part of a comprehensive urinary steroid profile, can indirectly indicate altered activity of the enzymes responsible for cortisol inactivation, such as 5β-reductase and 3α-hydroxysteroid dehydrogenase, as well as the 11β-hydroxysteroid dehydrogenases which regulate cortisol availability at the tissue level. frontiersin.org Thus, the research focus has expanded to interpret the patterns of multiple metabolites, including this compound, to gain a holistic understanding of steroid dynamics and identify metabolic dysregulations.

Future Directions and Emerging Research Frontiers for Cortolone

Unraveling Unanswered Questions in Cortolone's Endogenous Regulation

Despite its identification as a cortisol metabolite, the intricate details of this compound's endogenous regulation are not yet fully understood. chemicalbook.com Research indicates that the biosynthesis, metabolism, and excretion of steroid hormones, including this compound, are complex processes with existing knowledge gaps. mdpi.com Studies have shown altered excretion of this compound in specific conditions, such as obesity in pre-adolescent children, where alpha-cortolone excretion appeared more abundant than beta-cortolone (B145583). mdpi.com Additionally, activation of the pregnane (B1235032) X receptor (PXR) has been shown to decrease the levels of beta-cortolone in urine. acs.org Further research is needed to clarify the specific enzymatic pathways involved in this compound formation and metabolism, beyond its generation in the liver by UDP glucuronosyltransferase to form this compound-3-glucuronide for excretion. hmdb.ca The influence of various physiological states, environmental factors, and genetic variations on this compound levels and the activity of the enzymes involved in its metabolism represent key areas for future exploration. Understanding the feedback mechanisms and hormonal interactions that govern this compound production and clearance will provide crucial insights into its role in maintaining steroid homeostasis.

Advanced Metabolomics and Systems Biology Approaches for Comprehensive this compound Profiling

Advanced metabolomics and systems biology approaches are increasingly being employed to provide a more comprehensive understanding of this compound within the broader metabolic landscape. Untargeted metabolomics, which can profile thousands of metabolites simultaneously, has been instrumental in identifying biochemical signatures associated with specific phenotypes. nih.gov Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are cornerstone techniques for comprehensive steroid profiling, including this compound and its isomers. researchgate.netmdpi.complos.org These methods allow for the simultaneous quantification of numerous steroid metabolites, offering a detailed picture of steroidogenesis and metabolism. mdpi.com

Studies utilizing these techniques have linked this compound glucuronide to total fat percentage and fat distribution, noting increased levels in individuals with metabolic syndromes and gestational diabetes mellitus. nih.gov this compound-3-glucuronide has also been identified as a metabolite associated with external load in team-sport athletes, mirroring exercise-induced adaptations. mdpi.com Furthermore, metabolomic analysis of urine samples has shown that the combination of tetrahydrocortisone (B135524) and this compound can differentiate medulloblastoma from non-medulloblastoma cases with notable diagnostic accuracy. researchgate.net

Future research will likely integrate data from various omics layers (genomics, transcriptomics, proteomics, and metabolomics) to build comprehensive systems biology models. This will allow for a more holistic understanding of how genetic factors, gene expression, protein function, and metabolic pathways converge to influence this compound levels and activity. Such approaches can help identify novel pathways involving this compound and its potential interactions with other biological molecules.

An example of data that could be presented in an interactive table based on current research findings:

| Metabolite | Association | Study Context |

| This compound glucuronide | Total fat (%), fat distribution, metabolic syndromes, gestational diabetes mellitus | Multi-cohort study of women and men nih.gov |

| This compound-3-glucuronide | External load | Team-sport athletes mdpi.com |

| This compound (with tetrahydrocortisone) | Diagnosis of medulloblastoma | Urine metabolomics study researchgate.net |

| Alpha-cortolone | Increased excretion in pre-adolescent obesity | Study comparing obese and normal-weight children mdpi.com |

| Beta-cortolone | Decreased levels after PXR activation by rifampin | Study on endogenous urinary steroid markers acs.org |

In Vivo Validation of In Silico Findings for Therapeutic Potential

In silico studies, which involve computational methods to predict biological activities and interactions based on chemical structure, are becoming increasingly valuable in identifying potential therapeutic applications for compounds like this compound. ri.sebonviewpress.com These methods can predict pharmacokinetic and pharmacodynamic properties, molecule-target interactions, and potential toxicities, helping to prioritize candidates for further investigation. ri.sebonviewpress.com

Recent in silico analysis of compounds from Andrographis paniculata extract suggested this compound as a potential drug candidate with good molecular interaction, particularly with the IKK protein binding site, showing higher binding energy and more hydrogen bonds compared to other compounds studied. japsonline.com this compound also showed hydrogen bonds with amino acids in the NLRP3 kinase protein binding site. japsonline.com These computational predictions highlight potential anti-inflammatory roles, consistent with general activities associated with corticosteroid derivatives. ontosight.ai

However, in silico findings require rigorous in vivo validation to confirm their biological relevance and therapeutic potential. Future research should focus on designing and conducting in vivo studies using relevant animal models or human cohorts to test the predictions generated from computational analyses. This includes evaluating the pharmacokinetic profile of this compound, its tissue distribution, its effects on predicted molecular targets (like IKK and NLRP3), and its efficacy in relevant disease models suggested by in silico studies (e.g., inflammatory conditions or cardiac hypertrophy as suggested by the Andrographis paniculata study). japsonline.com Validation cycles involving iterative in silico predictions and in vivo experiments will be crucial for advancing the understanding of this compound's potential therapeutic uses.

Elucidating the Biological Relevance of this compound in Novel Physiological Contexts

While this compound is recognized as a cortisol metabolite, its specific biological relevance beyond being an excretion product is still being explored, particularly in novel physiological contexts. chemicalbook.com Research has begun to associate altered this compound levels with various conditions, including metabolic syndromes, gestational diabetes mellitus, obesity, and medulloblastoma. mdpi.comnih.govresearchgate.net Its presence and levels in different biological matrices, such as urine, plasma, and potentially hair, are being investigated as potential biomarkers. mdpi.comresearchgate.netntnu.no

Studies have also examined this compound in the context of stress response and steroidogenesis disorders. researchgate.netbham.ac.uk For instance, urinary excretion of alpha-cortolone and beta-cortolone has been analyzed in diabetic patients compared to healthy controls, revealing differences in excretion patterns. researchgate.net Additionally, this compound has been included in panels of steroid metabolites studied in neonates to identify metabolomic clusters associated with clinical outcomes like bronchopulmonary dysplasia and intraventricular hemorrhage. frontiersin.org

Future research should aim to systematically investigate the biological activities of this compound itself, rather than solely viewing it as an inactive metabolite. This could involve studying its potential interactions with steroid receptors or other signaling pathways. Exploring its role in conditions where its levels are altered, such as metabolic disorders, inflammatory diseases, or specific types of cancer, could reveal novel biological functions or diagnostic applications. Investigating this compound in diverse populations and physiological states will be essential to fully understand its biological relevance and potential as a biomarker or therapeutic target.

Q & A

Q. How do age and sex modulate the association between this compound levels and physiological outcomes (e.g., muscle mass)?

- Answer : Multivariate regression models show β-cortolone interacts significantly with age (β = 0.30, p < 0.001) and sex (β = 2.28 in women, p < 0.001). For example, β-cortolone’s association with muscle mass is stronger in older adults and women, likely due to age-related declines in 5β-reductase activity and sex hormone cross-talk . Stratified analysis by age/sex cohorts is essential to avoid confounding .

Q. What explains contradictory data on β-cortolone’s role in 11β-HSD2 activity across studies?

- Answer : Discrepancies arise from methodological variability:

- Sample Type : Urinary β-cortolone reflects systemic 11β-HSD2 activity, whereas plasma measurements are confounded by local tissue metabolism .

- Dietary Sodium : High sodium intake elevates this compound excretion by 2–4×, skewing 11β-HSD2 assessments. Standardized low-sodium diets (<230 mg/day) are recommended pre-sampling .

- Statistical Models : Interaction terms (e.g., age × this compound) must be included to resolve paradoxical associations in pooled datasets .

Q. How can researchers address the challenge of low recovery rates in this compound spiking experiments?

- Answer : Recovery rates vary with this compound concentration:

- At 7.5γ, recovery exceeds 127% due to matrix interference.

- At 30γ, recovery stabilizes (~96–103%) with optimized solid-phase extraction (SPE) protocols .

- Internal standards (e.g., deuterated this compound) and tandem MS/MS improve precision in low-abundance samples .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing this compound’s non-linear relationships with clinical variables?

- Answer : Use generalized additive models (GAMs) to capture non-linear trends (e.g., U-shaped curves in cortisol/cortolone ratios). For small datasets, bootstrapping (1,000+ iterations) validates robustness of β coefficients reported in interaction models .

Q. How should researchers design longitudinal studies to track this compound dynamics in disease progression?

- Answer :

- Sampling Frequency : Collect 24-hour urine samples at baseline, 6, and 12 months to account for diurnal variation.

- Covariates : Adjust for creatinine excretion, BMI, and medications (e.g., glucocorticoid inhibitors) that alter 5β-reductase activity .

- Endpoint Selection : Prioritize this compound/cortisol ratios over absolute levels to normalize inter-individual variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.